molecular formula C4H5NO B12546114 2H-Pyrrole 1-oxide CAS No. 672946-23-5

2H-Pyrrole 1-oxide

Cat. No.: B12546114
CAS No.: 672946-23-5
M. Wt: 83.09 g/mol
InChI Key: LSWPIBCHBDMSQH-UHFFFAOYSA-N
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Description

2H-Pyrrole 1-oxide is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and an oxygen atom attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyrrolines or pyrrolidines. Another method includes the dearomatization of 1H-pyrrole. Additionally, ring construction via catalytic cycloaddition and rearrangement of 3H-pyrroles are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using suitable oxidizing agents under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrole 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole N-oxides, while reduction may yield pyrrolidines.

Scientific Research Applications

2H-Pyrrole 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrole 1-oxide involves its interaction with various molecular targets and pathways. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can also act as a free radical scavenger, which is of particular interest in the study of oxidative stress and related diseases .

Comparison with Similar Compounds

2H-Pyrrole 1-oxide can be compared with other similar compounds, such as:

Properties

CAS No.

672946-23-5

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

1-oxido-2H-pyrrol-1-ium

InChI

InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-3H,4H2

InChI Key

LSWPIBCHBDMSQH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[N+]1[O-]

Origin of Product

United States

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